molecular formula C8H12N2O2S B1444723 Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1330754-00-1

Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1444723
CAS No.: 1330754-00-1
M. Wt: 200.26 g/mol
InChI Key: ZTTMTGYJLPUEIX-UHFFFAOYSA-N
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Description

Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Noncovalent Interactions in Hybrid Derivatives

A study by El-Emam et al. (2020) focused on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds related to Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate. They analyzed the nature of intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. This research provides insights into the molecular interactions of thiadiazole derivatives, which can be critical in materials science and pharmaceutical chemistry (El-Emam et al., 2020).

2. Reactions with Various Bases

Remizov, Pevzner, and Petrov (2019) explored the reactions of similar compounds with different bases, leading to the formation of various derivatives. Their research contributes to understanding the chemical reactivity and potential applications of thiadiazole compounds in synthetic chemistry (Remizov et al., 2019).

3. Synthesis and Potential Antineoplastic Properties

A study by Looker and Wilson (1965) on the synthesis of 1,2,3-Thiadiazole derivatives, including the ethyl ester form, highlights the potential of these compounds in developing antineoplastic agents. This research opens avenues for exploring thiadiazole derivatives in cancer treatment (Looker & Wilson, 1965).

4. Synthesis and Reactivity Studies

The work of Remizov et al. (2015) on synthesizing ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate and its reaction with various nucleophiles adds to the knowledge of thiadiazole chemistry. This research is vital for understanding the synthesis and reactivity of thiadiazole derivatives (Remizov et al., 2015).

5. Unexpected Chemical Transformations

Miyawaki, Suzuki, and Morikawa (2004) investigated the reaction of ethyl 1,2,3-thiadiazole-4-carboxylate with samarium and iodine, leading to unexpected chemical transformations. This study provides valuable information on the chemical behavior of thiadiazoles under reducing conditions (Miyawaki et al., 2004).

6. Synthesis and Antimicrobial Properties

El-Sayed, Shaldom, and Al Mazrouee (2015) explored the synthesis of heterocyclic compounds derived from thiadiazol-2-yl acetamide and their antimicrobial properties. Their research contributes to the development of new antimicrobial agents (El-Sayed et al., 2015).

7. Potential Glutaminase Inhibitors

Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, contributing to the search for potential therapeutic agents (Shukla et al., 2012).

8. Molecular Aggregation Studies

Matwijczuk, Kluczyk, Górecki, Niewiadomy, and Gagoś (2016) studied the molecular aggregation of thiadiazolyl derivatives in different solvents, contributing to the understanding of molecular interactions in organic chemistry (Matwijczuk et al., 2016).

Properties

IUPAC Name

ethyl 5-propan-2-yl-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-12-8(11)7-10-9-6(13-7)5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTMTGYJLPUEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate
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Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate
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Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate
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Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate
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